N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide
Description
N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide is a heterocyclic compound that features a thiazolo-triazine core structure. This compound is of significant interest due to its potential biological activities, including antibacterial and antitubercular properties .
Properties
IUPAC Name |
N-[2-(3-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-7-21-14-16-13(20)12(17-18(8)14)10-5-3-4-6-11(10)15-9(2)19/h3-7H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPCOIGBYCYKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide involves multiple steps. Initially, S-alkylated derivatives are generated from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones using ethyl 2-chloroacetoacetate. This is followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group. Common reagents and conditions include methanolic solutions of KOH for hydrolysis and various substituted methylamines for amidation.
Scientific Research Applications
N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antibacterial and antitubercular activities, making it a candidate for drug development.
Medicine: Potential use in developing treatments for bacterial infections and tuberculosis.
Industry: May be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide involves its interaction with bacterial enzymes. It inhibits leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria, thereby exhibiting antibacterial activity . The compound’s structure allows it to interact with specific molecular targets, disrupting essential biological pathways in bacteria .
Comparison with Similar Compounds
N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide can be compared with other thiazolo-triazine derivatives:
7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups, which can affect their biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a different ring fusion pattern but exhibit similar pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
